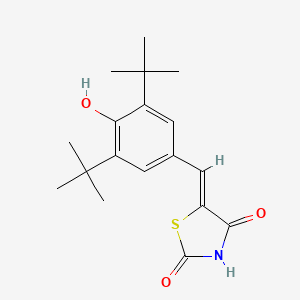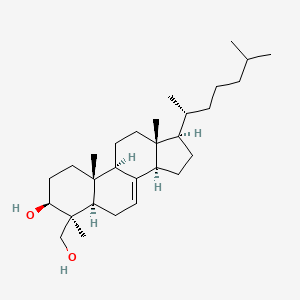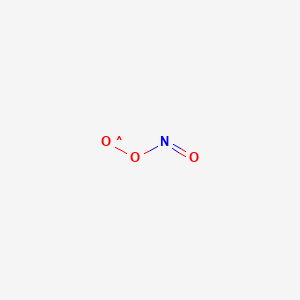
methylidyneoxidanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidocarbon(.1+) is a carbon oxide and an organic radical cation.
科学的研究の応用
Neuro- and Cardioprotective Effects
Methylidyneoxidanium, known as Methylene Blue (MB), exhibits neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Studies have shown that MB can block nitric oxide synthase and guanylyl cyclase, leading to improved systemic circulation, increased cerebral cortical blood flow, and reduced lipid peroxidation and inflammation in the brain and heart (Wiklund et al., 2007).
Effects on Tau Protein Aggregation and Neuroprotection
MB has been found to act as an antioxidant, reduce tau protein aggregation, and improve energy metabolism, which are beneficial for the treatment of neurodegenerative diseases like tauopathies. In the P301S mouse model of tauopathy, MB showed improvements in behavioral abnormalities and reduced tau pathology, inflammation, and oxidative damage (Stack et al., 2014).
Applications in Agriculture
Methyl jasmonate, a related compound, plays a significant role in plant development and defense responses. It has been shown to improve drought tolerance in soybean by modulating membrane lipid peroxidation and antioxidant activities (Anjum et al., 2011).
Catalytic Oxidation in Chemical Reactions
Methylidyne's (CH) interaction with rhodium (Rh{111}) has been studied for its role in catalytic oxidation and syngas formation. This study provided novel pathways for the conversion of methylidyne, significantly contributing to our understanding of catalytic reactions (Inderwildi et al., 2007).
Impact on Human Health in Occupational Settings
The exposure to metal oxide nanoparticles, including those involving methyl compounds, has shown significant impacts on oxidative DNA damage and lipid peroxidation in workers. This suggests the importance of understanding and mitigating occupational exposures to these materials (Liou et al., 2017).
Enzymatic Treatment in Wastewater Management
The use of plant-based peroxidase enzymes, including those derived from soybean, has shown promise in the enzymatic treatment of dyes like methyl orange in wastewater. This approach presents a sustainable method for removing recalcitrant dyes from textile effluents (Chiong et al., 2016).
特性
製品名 |
methylidyneoxidanium |
|---|---|
分子式 |
CO+ |
分子量 |
28.01 g/mol |
IUPAC名 |
methylidyneoxidanium |
InChI |
InChI=1S/CO/c1-2/q+1 |
InChIキー |
BOJPITGAFFYFJK-UHFFFAOYSA-N |
SMILES |
[C]#[O+] |
正規SMILES |
[C]#[O+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)
![2-[(3,17-Dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid](/img/structure/B1234713.png)
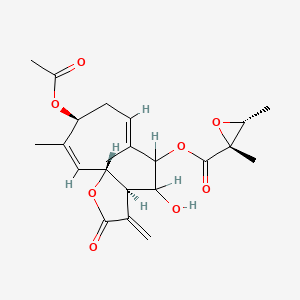
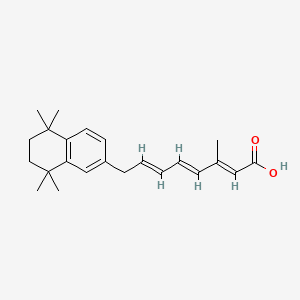

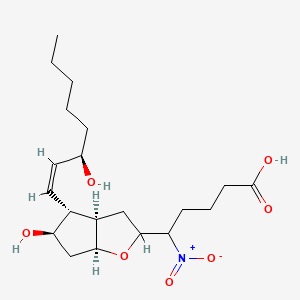
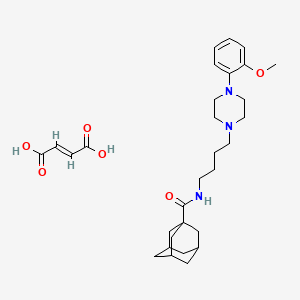

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
